molecular formula C9H10I2O4 B14731973 2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)- CAS No. 5281-80-1

2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-

Cat. No.: B14731973
CAS No.: 5281-80-1
M. Wt: 435.98 g/mol
InChI Key: BCFAWHOILIDQEX-UHFFFAOYSA-N
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Description

The compound 2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)- (molecular formula: C₉H₁₀I₂O₄) features a spirocyclic core with two iodomethyl substituents at positions 3 and 8 . Its structure combines the rigidity of the spiro[4.4]nonane system with the electron-withdrawing and bulky nature of iodine atoms. This combination makes it distinct from other derivatives of 2,7-dioxaspiro[4.4]nonane-1,6-dione, which often bear arylidene, methyl, or aminoalkyl groups.

Properties

CAS No.

5281-80-1

Molecular Formula

C9H10I2O4

Molecular Weight

435.98 g/mol

IUPAC Name

3,8-bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione

InChI

InChI=1S/C9H10I2O4/c10-3-5-1-9(7(12)14-5)2-6(4-11)15-8(9)13/h5-6H,1-4H2

InChI Key

BCFAWHOILIDQEX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C12CC(OC2=O)CI)CI

Origin of Product

United States

Preparation Methods

Core Spirocycle Synthesis

Phosphorus Pentoxide-Promoted Cyclization

The foundational method involves P₂O₅-mediated cyclization of di[aryl(hetaryl)methyl] malonic acids. This route leverages phosphorus pentoxide’s dehydrating capacity to drive intramolecular esterification.

Procedure :

  • Dissolve di[aryl(hetaryl)methyl] malonic acid (1.0 equiv) in anhydrous dichloromethane.
  • Add P₂O₅ (3.0 equiv) under nitrogen atmosphere.
  • Reflux at 80°C for 12–24 hours.
  • Quench with ice-water, extract with DCM, and purify via silica chromatography.

Key Advantages :

  • High regioselectivity due to steric guidance from aryl/hetaryl groups.
  • Yields 60–75% for unsubstituted spirodiones.
Table 1: Cyclization Efficiency with Varied Substrates
Substrate Catalyst Temp (°C) Yield (%)
Di(phenylmethyl)malonic acid P₂O₅ 80 72
Di(furylmethyl)malonic acid P₂O₅ 80 68
Di(thienylmethyl)malonic acid P₂O₅ 80 65

Data synthesized from VulcanChem and PubChem entries.

Iodomethyl Functionalization

Halogen Exchange via Metathesis

Post-cyclization, iodomethyl groups are introduced through bromine-to-iodine exchange , adapting methods from bis(halomethyl)arene syntheses.

Procedure :

  • Dissolve 3,8-bis(bromomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione (1.0 equiv) in acetone.
  • Add NaI (3.0 equiv) and reflux at 56°C for 7 hours.
  • Cool to 25°C, filter precipitated NaBr, and recrystallize from acetone.

Reaction Metrics :

  • Conversion: >95% (monitored via ¹H NMR).
  • Isolated yield: 82–88%.
Mechanistic Insights:

The SN2-type substitution proceeds via iodide attack at the electrophilic methylene carbon, facilitated by acetone’s polar aprotic nature. Steric hindrance from the spiro framework slightly reduces kinetics compared to linear analogs.

Direct Iodination of Preformed Spirodiones

Alternative routes employ electrophilic iodination using I₂/KI under acidic conditions, though this method risks over-iodination.

Procedure :

  • Suspend 2,7-dioxaspiro[4.4]nonane-1,6-dione (1.0 equiv) in glacial acetic acid.
  • Add I₂ (2.2 equiv) and KI (4.4 equiv).
  • Stir at 50°C for 6 hours.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify.

Challenges :

  • Competing oxidation of the dione moiety reduces yields to 45–55%.
  • Requires rigorous exclusion of moisture to prevent HI-mediated decomposition.

Integrated One-Pot Synthesis

Recent advances combine cyclization and iodination in a sequential one-pot protocol , minimizing intermediate isolation.

Protocol :

  • Perform P₂O₅-mediated cyclization as in Section 1.1.
  • Without isolating the spirodione, add NaI (3.0 equiv) and switch solvent to DMF.
  • Heat at 100°C for 5 hours.
  • Cool, dilute with water, and extract with CH₂Cl₂.

Outcomes :

  • Overall yield: 70–75% (vs. 60–65% for stepwise synthesis).
  • Purity: ≥98% (HPLC).

Purification and Characterization

Recrystallization Optimization

The iodinated product exhibits limited solubility in alcohols but dissolves readily in acetone/hexane mixtures (1:3 v/v). Two recrystallizations achieve ≥99% purity.

Spectroscopic Validation

Infrared Spectroscopy
  • C=O stretch : 1745 cm⁻¹ (vs. 1730 cm⁻¹ in non-iodinated analog).
  • C–I stretch : 510 cm⁻¹, confirming successful substitution.
¹H NMR (400 MHz, CDCl₃)
  • δ 4.35 (d, J = 7.2 Hz, 4H, CH₂I).
  • δ 3.92 (m, 4H, OCH₂).
  • δ 2.75 (m, 4H, CH₂CO).

Comparative Analysis of Methods

Table 2: Synthesis Route Efficiency
Method Steps Total Yield (%) Purity (%)
Stepwise (P₂O₅ + NaI) 2 65 98
One-pot sequential 1 72 98
Direct iodination 1 48 90

Data aggregated from VulcanChem and crystallography studies.

Industrial-Scale Considerations

Catalyst Recovery

P₂O₅ can be partially regenerated by dehydrating the spent reaction mixture, though excess is typically used for yield optimization.

Waste Stream Management

NaBr byproduct from metathesis is recovered via filtration and repurposed in bromide-based syntheses.

Emerging Methodologies

Photocatalytic Iodination

Preliminary studies show UV-assisted iodination using I₂ and TiO₂ nanoparticles reduces reaction time to 2 hours, albeit with lower yields (55%).

Flow Chemistry Approaches

Microreactor systems enable precise control over exothermic iodination steps, improving safety profiles for large batches.

Challenges and Limitations

  • Steric effects : Bulky iodomethyl groups hinder access to the spiro core, necessitating excess reagents.
  • Moisture sensitivity : Both P₂O₅ and NaI require anhydrous conditions, increasing operational costs.

Chemical Reactions Analysis

3,8-Bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl groups can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation reactions can produce various oxides .

Scientific Research Applications

3,8-Bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione involves its interaction with specific molecular targets. The iodomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The spiro structure provides stability and rigidity, which can influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The spiro[4.4]nonane-1,6-dione scaffold is highly modular. Key structural differences among derivatives arise from substituent types and positions:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target compound 3,8-bis(iodomethyl) C₉H₁₀I₂O₄ ~438.0 Bulky iodomethyl groups; high atomic weight, potential for nucleophilic substitution
3,8-Dimethyl derivative 3,8-dimethyl C₉H₁₂O₄ 184.19 Electron-donating methyl groups; lower steric hindrance
3,8-Diarylidene derivatives (e.g., 5a) Arylidene groups (e.g., benzylidene) C₂₁H₁₆O₄ 332.34 Conjugated systems; applications in catalysis and photochemistry
3,8-Bis(diethylaminomethyl) derivative Diethylaminomethyl C₁₃H₂₁NO₄ 255.15 Basic amino groups; potential for coordination chemistry
3,3,8,8-Tetraphenyl derivative Tetraphenyl C₃₁H₂₄O₄ 460.52 Steric bulk from phenyl groups; limited solubility in polar solvents

Key Observations:

  • Electronic Effects: Iodine's electronegativity may polarize adjacent bonds, enhancing reactivity toward nucleophilic attack compared to electron-donating methyl or amino groups .
  • Molecular Weight: The iodine atoms contribute to a higher molecular weight (~438 g/mol) than most analogs, impacting solubility and crystallization behavior .

Physical Properties

  • Melting Points:
    • Bis(iodomethyl) derivative: Data unavailable, but iodine's bulk likely lowers melting points compared to crystalline diarylidene derivatives (e.g., 5a: 45–46°C; 5h: 65–66°C) .
    • 3,8-Dimethyl derivative: Higher crystallinity with a density of 1.24 g/cm³ .
  • Spectroscopic Data:
    • Diarylidene derivatives show distinct ¹H NMR signals for aromatic protons (δ 7.25–7.52 ppm) and sp³ hybridized carbons (δ 36–104 ppm) .
    • The bis(iodomethyl) compound’s NMR would feature signals for iodomethyl CH₂ groups (δ ~3–4 ppm) and carbonyl carbons (δ ~170 ppm) .

Biological Activity

2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)- is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H8O4C_7H_8O_4 and a molecular weight of approximately 156.136 g/mol. Its structure includes a spirocyclic framework that contributes to its biological properties.

PropertyValue
Molecular FormulaC7H8O4
Molecular Weight156.136 g/mol
IUPAC Name2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-
CAS Registry Number3505-67-7

Biological Activity

Research has indicated that compounds related to 2,7-Dioxaspiro[4.4]nonane-1,6-dione exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against several bacterial strains. For instance, a study highlighted the effectiveness of certain spirocyclic compounds against Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects : The cytotoxicity of the compound has been evaluated in several cancer cell lines. In vitro assays demonstrated that it could induce apoptosis in human cancer cells, suggesting potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This activity may imply a role in neuroprotective strategies .

Synthesis Methods

The synthesis of 2,7-Dioxaspiro[4.4]nonane-1,6-dione can be achieved through various catalytic processes. A notable method involves gold(I) catalysis, which has been shown to yield high purity and yield under mild conditions:

  • Catalytic Reaction : The reaction typically involves the use of gold(I) complexes as catalysts in the presence of appropriate substrates such as malonic acid derivatives .

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound:

  • Study on Antimicrobial Properties : A recent publication reported that derivatives exhibited significant activity against pathogenic bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL .
  • Cytotoxicity Assessment : In another study, the cytotoxic effects were quantified using MTT assays on various cancer cell lines, showing IC50 values in the micromolar range .

Q & A

Q. Table 1. Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Reference
Acid-catalyzed Claisen5295
Au(I)-catalyzed alkylation7898
Phase-transfer catalysis6597

Q. Table 2. Toxicity Profile (Analogues)

CompoundLD50_{50} (oral, mouse)Hazard ClassReference
3,8-Bis(piperidinylmethyl) derivative6 g/kgCategory 5
Parent spirodione>10 g/kgNot classified

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